molecular formula C11H14N4O2 B15113495 2-{[(1,4-Dioxan-2-yl)methyl](methyl)amino}pyrimidine-4-carbonitrile

2-{[(1,4-Dioxan-2-yl)methyl](methyl)amino}pyrimidine-4-carbonitrile

Cat. No.: B15113495
M. Wt: 234.25 g/mol
InChI Key: MKQTYMVIKQXRFH-UHFFFAOYSA-N
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Description

2-{(1,4-Dioxan-2-yl)methylamino}pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a dioxane moiety and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(1,4-Dioxan-2-yl)methylamino}pyrimidine-4-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the annulation and cyclization steps to improve yield and reduce reaction times. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{(1,4-Dioxan-2-yl)methylamino}pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Amines derived from the reduction of the carbonitrile group.

    Substitution: Substituted derivatives with various functional groups replacing the carbonitrile group.

Mechanism of Action

The mechanism of action of 2-{(1,4-Dioxan-2-yl)methylamino}pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

2-[1,4-dioxan-2-ylmethyl(methyl)amino]pyrimidine-4-carbonitrile

InChI

InChI=1S/C11H14N4O2/c1-15(7-10-8-16-4-5-17-10)11-13-3-2-9(6-12)14-11/h2-3,10H,4-5,7-8H2,1H3

InChI Key

MKQTYMVIKQXRFH-UHFFFAOYSA-N

Canonical SMILES

CN(CC1COCCO1)C2=NC=CC(=N2)C#N

Origin of Product

United States

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